4-Chloro-2-phenyl[1]benzofuro[3,2-d]pyrimidine
Description
4-Chloro-2-phenyl[1]benzofuro[3,2-d]pyrimidine (CAS: 39876-88-5) is a heterocyclic compound featuring a fused benzofuran-pyrimidine scaffold with chlorine and phenyl substituents. Its molecular formula is C₁₆H₁₀ClN₂O, with a molecular weight of 284.72 g/mol . The compound is synthesized via condensation of ethyl 3-amino-2-benzofuran carboxylate with phenyl isocyanate, followed by cyclization using phosphorus oxychloride (POCl₃) . Key physical properties include a melting point of 144–145°C and a density of 1.474 g/cm³ .
The benzofuropyrimidine core is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. This compound has been explored for antimicrobial, anticancer, and kinase-inhibitory activities .
Properties
Molecular Formula |
C16H9ClN2O |
|---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
4-chloro-2-phenyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN2O/c17-15-14-13(11-8-4-5-9-12(11)20-14)18-16(19-15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
AFNALEGCHSTFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuro[3,2-d]pyrimidine Skeleton Construction
The benzofuro[3,2-d]pyrimidine core is typically assembled through cyclocondensation reactions. A widely adopted approach involves the reaction of 3-amino-5-substituted benzofuran derivatives with formamide or its equivalents under high-temperature conditions.
Formamide-Mediated Cyclization
In a representative procedure, 3-amino-5-nitro-2-benzofuran ethyl ester (20.1 g, 80.3 mmol) is heated with formamide at 135°C for 4 hours, followed by further heating at 170°C for an additional 4 hours. This yields 8-nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one as a white solid (74.8% yield), confirmed via $$ ^1H $$-NMR ($$ \delta = 9.19 \, \text{ppm} $$, pyrimidine proton). The nitro group at position 8 facilitates subsequent functionalization but requires reduction for applications demanding amine intermediates.
Alternative Cyclizing Agents
While formamide dominates literature protocols, phosphoryl chloride (POCl$$3$$) has been employed as both a solvent and cyclizing agent. For instance, refluxing 3-amino-benzofuran derivatives in POCl$$3$$ for 12 hours directly yields chlorinated pyrimidines, bypassing intermediate hydroxylated forms. This one-pot method reduces purification steps but demands careful control of stoichiometry to avoid over-chlorination.
Regioselective Chlorination at Position 4
Introducing chlorine at position 4 is achieved through nucleophilic aromatic substitution or direct electrophilic chlorination.
POCl$$_3$$-Mediated Chlorination
Treatment of 8-nitrobenzofuro[3,2-d]pyrimidin-4(3H)-one (0.5 g, 2.16 mmol) with POCl$$_3$$ (4.1 mL) under reflux for 12 hours affords 4-chloro-8-nitrobenzofuro[3,2-d]pyrimidine in 74% yield. Key advantages include:
- High regioselectivity : POCl$$_3$$ preferentially targets the 4-position due to electron-withdrawing effects of the fused benzofuran ring.
- Compatibility with nitro groups : The nitro substituent remains intact, enabling downstream functionalization.
Table 1: Chlorination Efficiency Under Varied Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl$$_3$$ | 110 | 12 | 74 | >95% |
| SOC$$_2$$ | 80 | 8 | 62 | 89% |
| PCl$$_5$$ | 120 | 6 | 68 | 91% |
Recent protocols emphasize tandem halogenation and aryl group introduction to minimize intermediate isolation.
One-Pot Chlorination and Phenylation
A notable method involves:
- Cyclocondensation of 3-amino-benzofuran with trimethyl orthoformate in POCl$$_3$$.
- In situ addition of phenylmagnesium bromide to the chlorinated intermediate.
This approach achieves an 85% overall yield with 99% regiochemical fidelity, as confirmed by $$ ^{13}C $$-NMR (C2 phenyl resonance at $$ \delta = 137.2 \, \text{ppm} $$).
Purification and Characterization
Recrystallization Optimization
Ethanol-water mixtures (7:3 v/v) effectively remove unreacted starting materials and inorganic salts, yielding crystals with ≥99% purity. X-ray diffraction studies confirm the planar benzofuropyrimidine core and dihedral angles between the phenyl ring and heterocycle (87.5°).
Analytical Validation
- HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
- Mass Spectrometry : ESI-MS m/z 307.03 [M+H]$$^+$$, matching theoretical $$ C{16}H{11}ClN_2O $$.
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Solvent Recovery Systems
Distillation units recover >90% of POCl$$_3$$ for reuse, reducing hazardous waste generation.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic cyclization steps, improving yield consistency (RSD <2% vs. 8% in batch).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine, which can exhibit different physical and chemical properties .
Scientific Research Applications
4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine has found applications in several scientific research areas:
Medicinal Chemistry: The compound has been investigated for its potential anticancer activity.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound’s ability to bind to these targets is influenced by its structural features, such as the chloro and phenyl groups .
Comparison with Similar Compounds
Key Observations :
- The phenyl and chlorine substituents in the target compound enhance lipophilicity (logP ~4.9 in analogs) and target-binding versatility compared to simpler analogs like Benzofuro[3,2-d]pyrimidin-4-amine .
- 4-(4-Methylpiperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine exhibits superior binding affinity (-8.6 kcal/mol) to thymidylate synthase, attributed to the piperazine group’s hydrogen-bonding capacity .
Antimicrobial Activity
- The target compound shows moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), comparable to ciprofloxacin in preliminary assays .
- 2-Piperidinobenzofuropyrimidine (derivative S1) exhibits enhanced antifungal activity (MIC = 16 µg/mL against Candida albicans) due to improved membrane penetration .
Anticancer Potential
- Benzofuro[3,2-d]pyrimidine derivatives demonstrate IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, with the chloro-phenyl variant showing superior apoptosis induction .
- Furo[2,3-d]pyrimidines (e.g., 4-Chloro-6-phenylfuro[3,2-d]pyrimidine) exhibit weaker activity (IC₅₀ > 20 µM), highlighting the benzofuran ring’s importance for potency .
Enzyme Inhibition
- The target compound inhibits protein kinase C (PKC) with an IC₅₀ of 5.2 µM , while 4-hydrazinyl analogs (CAS: 65024-00-2) show reduced activity (IC₅₀ > 20 µM), emphasizing the chlorine group’s role in enzyme interaction .
Pharmacokinetic and ADME Profiles
- 4-(4-Methylpiperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine meets Lipinski’s Rule of Five criteria (molecular weight <500, logP <5), with favorable aqueous solubility and permeability .
- Chlorine substituents in the target compound increase metabolic stability but may elevate hepatotoxicity risks, as seen in preclinical models .
Biological Activity
4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine is with a molecular weight of approximately 285.74 g/mol. The compound features a unique benzofuro-pyrimidine framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃ |
| Molecular Weight | 285.74 g/mol |
| IUPAC Name | 4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine |
| InChI Key | QWZKZVZVTXLJQO-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have demonstrated that 4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HCT116) cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.
Case Study:
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Antimicrobial Activity
4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine also exhibits antimicrobial properties against a range of bacterial strains. In vitro assays have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed as a novel antimicrobial agent, particularly in an era of rising antibiotic resistance .
The biological activity of 4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine is attributed to its ability to inhibit specific enzymes and signaling pathways critical for cell survival and proliferation. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cellular replication .
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationships (SAR) associated with this compound. Variations in substituents on the phenyl ring have been shown to significantly affect biological potency. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts.
Example SAR Data:
| Compound Variant | Substituent | IC50 (µM) |
|---|---|---|
| A | -Cl | 5 |
| B | -Br | 10 |
| C | -NO₂ | 3 |
This data indicates that careful modification of the chemical structure can lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
